4-Amino-N-phenylbenzenesulfonamide
Overview
Description
Sulfabenz, also known as 4-amino-N-phenylbenzenesulfonamide, is a chemical compound with the molecular formula C12H12N2O2S. It is a member of the sulfonamide class of compounds, which are known for their antibacterial properties. Sulfabenz is characterized by its white to light yellow crystalline appearance and has a molecular weight of 248.30 g/mol .
Mechanism of Action
Target of Action
The primary target of 4-Amino-N-phenylbenzenesulfonamide, also known as Sulfabenz, is the enzyme involved in the folic acid metabolism cycle . This compound is a type of sulfonamide antibiotic, which are known to inhibit the synthesis of folic acid in bacteria by competing with p-aminobenzoic acid .
Mode of Action
Sulfabenz exerts its antibacterial action by competitively inhibiting the incorporation of p-aminobenzoic acid into folic acid. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Biochemical Pathways
The primary biochemical pathway affected by Sulfabenz is the folic acid metabolism cycle. By inhibiting the incorporation of p-aminobenzoic acid into folic acid, Sulfabenz disrupts this cycle, leading to a halt in bacterial growth and multiplication .
Result of Action
The result of Sulfabenz’s action is the inhibition of bacterial growth and multiplication. By preventing the synthesis of folic acid, an essential component for bacterial growth, Sulfabenz effectively halts the proliferation of susceptible bacteria .
Biochemical Analysis
Biochemical Properties
It is known that sulfonamides, a group of compounds to which 4-Amino-N-phenylbenzenesulfonamide belongs, have significant interactions with various enzymes and proteins .
Molecular Mechanism
Sulfonamides, including this compound, are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that sulfonamides, including this compound, can interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfabenz can be synthesized through a series of chemical reactions involving the sulfonation of aniline derivatives. One common method involves the reaction of aniline with chlorosulfonic acid to form sulfanilamide, which is then further reacted with phenylamine to produce sulfabenz. The reaction conditions typically require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of sulfabenz involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product. The use of advanced technologies and equipment ensures the efficient and cost-effective production of sulfabenz .
Chemical Reactions Analysis
Types of Reactions
Sulfabenz undergoes various chemical reactions, including:
Oxidation: Sulfabenz can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert sulfabenz to its corresponding amine derivatives.
Substitution: Sulfabenz can participate in substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sulfabenz has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: Another sulfonamide with similar antibacterial properties.
Sulfacetamide: Used in the treatment of bacterial infections, particularly in ophthalmology.
Sulfadiazine: Commonly used in combination with other antibiotics to treat a variety of infections.
Uniqueness of Sulfabenz
Sulfabenz is unique due to its specific molecular structure, which allows it to effectively inhibit bacterial folic acid synthesis. Its chemical properties make it a valuable compound in both research and industrial applications, distinguishing it from other sulfonamides .
Properties
IUPAC Name |
4-amino-N-phenylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUXKQSCKVQATK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046287 | |
Record name | Sulfabenz | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127-77-5 | |
Record name | Sulfabenz | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfabenz [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfabenz | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2619 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, 4-amino-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfabenz | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfabenz | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.424 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFABENZ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y70F6K03F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ipso-hydroxylation in the degradation of Sulfabez?
A: The research by [] identifies ipso-hydroxylation as the initial and crucial step in the microbial degradation of Sulfabez by Microbacterium sp. strain BR1. Unlike typical hydroxylation reactions that target hydrogen atoms, ipso-hydroxylation directly targets the carbon atom attached to the sulfonyl group in Sulfabez. This unique mechanism leads to the cleavage of the carbon-sulfur bond, ultimately fragmenting the Sulfabez molecule [].
Q2: What are the final products of Sulfabez degradation through this pathway?
A: The ipso-hydroxylation and subsequent fragmentation of Sulfabez by Microbacterium sp. strain BR1 yield three key products: sulfite, 3-amino-5-methylisoxazole, and benzoquinone-imine []. Notably, the benzoquinone-imine is further transformed into 4-aminophenol. This breakdown pathway highlights the microorganism's ability to utilize Sulfabez as a source of sulfur and potentially other essential nutrients.
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